2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2098046-82-1
VCID: VC3159915
InChI: InChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
SMILES: C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

CAS No.: 2098046-82-1

Cat. No.: VC3159915

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine - 2098046-82-1

Specification

CAS No. 2098046-82-1
Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name 2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine
Standard InChI InChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
Standard InChI Key BXNYHXVTJMOCEI-UHFFFAOYSA-N
SMILES C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3
Canonical SMILES C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3

Introduction

Structural Characteristics and Chemical Identity

Molecular Identification

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is identified by the CAS number 2098046-82-1 and has a PubChem CID of 121214024 . The compound is also known by several synonyms including 2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine, starbld0009938, and AKOS026724502 . These identifiers are essential for locating the compound in chemical databases and literature.

Structural Composition

The molecular formula of 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol . The structure consists of three key components:

  • A piperidine ring (a six-membered saturated heterocycle containing nitrogen)

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms)

  • A furan ring (a five-membered aromatic heterocycle containing oxygen)

These components are connected by a methylene bridge between the piperidine and pyrazole rings, while the furan moiety is directly attached to the pyrazole at the 4-position.

Chemical Representation

The compound can be represented through several chemical notations:

  • IUPAC Name: 2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine

  • SMILES Notation: C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3

  • InChI: InChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11

  • InChIKey: BXNYHXVTJMOCEI-UHFFFAOYSA-N

Table 1.1: Chemical Identity Parameters of 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

ParameterValue
Molecular FormulaC₁₃H₁₇N₃O
Molecular Weight231.29 g/mol
CAS Number2098046-82-1
PubChem CID121214024
IUPAC Name2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine
SMILESC1CCNC(C1)CN2C=C(C=N2)C3=COC=C3
InChIKeyBXNYHXVTJMOCEI-UHFFFAOYSA-N

Physical and Chemical Properties

Chemical Reactivity

The reactivity of 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is influenced by the presence of both the furan and pyrazole rings, which can participate in various chemical reactions typical of heterocyclic compounds. These reactions may include:

  • Nucleophilic substitutions, particularly at the carbon atoms adjacent to the heteroatoms

  • Electrophilic additions to the aromatic rings

  • Metal-catalyzed cross-coupling reactions

  • Hydrogen bonding interactions through the nitrogen atoms

The furan ring, being electron-rich, is susceptible to electrophilic attack, while the pyrazole ring can participate in both electrophilic and nucleophilic reactions depending on the reaction conditions and reagents.

Synthesis and Preparation Methods

SolventBaseTemperature (°C)Time (h)Yield (%)
EtOH-70100
EtOHPyridine701655
EtOHPiperidine701248
EtOHTriethylamine7011.3092

Current Research Status and Future Directions

Knowledge Gaps and Research Challenges

Despite the potential pharmacological interest in 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine, several knowledge gaps exist:

  • Detailed characterization of its physicochemical properties

  • Optimization of synthetic routes for large-scale production

  • Comprehensive evaluation of its biological activity profile

  • Investigation of structure-activity relationships through systematic modifications

  • Assessment of its pharmacokinetic and toxicological properties

Addressing these gaps would require targeted research efforts focusing on both the chemical and biological aspects of the compound.

Future Research Opportunities

Future research on 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine could focus on several promising directions:

  • Development of more efficient synthetic routes, potentially utilizing green chemistry principles

  • Systematic screening for biological activities across various therapeutic targets

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs

  • Investigation of potential synergistic effects when combined with existing therapeutic agents

  • Exploration of its potential as a building block for the construction of more complex bioactive molecules

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